molecular formula C22H23N3OS B2996102 (4-((2,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358982-66-7

(4-((2,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2996102
CAS RN: 1358982-66-7
M. Wt: 377.51
InChI Key: SWQLHGGUOXFHND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a quinoline core, which is a nitrogen-containing heterocycle . The quinoline core is substituted with a 2,4-dimethylphenyl amino group and a thiomorpholino methanone group.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their behavior in solvents of varying polarity and hydrogen-bonding abilities. The research provided insights into the compounds' excited-states, charge transfer separation, and the impact of substitutions on their molecular orbital energies, highlighting the role of intramolecular hydrogen bonds and σ-π hyper-conjugation in stabilizing their structures (Al-Ansari, 2016).

Structure-Activity Relationship in Adrenoceptor Antagonists

Höglund et al. (2006) synthesized a series of 4-aminoquinolines to evaluate their antagonist potencies against human alpha(2)-adrenoceptor subtypes, revealing significant insights into their structure-activity relationship. The study identified critical structural features required for antagonist potency and subtype selectivity, providing a foundation for developing selective alpha(2C)-adrenoceptor antagonists (Höglund et al., 2006).

Quinoline Synthesis and Photocyclisation

Research by Austin et al. (2007) on the synthesis of annulated quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes expanded the scope of quinoline derivatives. The study elucidated the regiochemistry of these reactions, contributing to the development of new synthetic pathways for quinoline and its derivatives (Austin et al., 2007).

properties

IUPAC Name

[4-(2,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-7-8-19(16(2)13-15)24-21-17-5-3-4-6-20(17)23-14-18(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLHGGUOXFHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

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